molecular formula C11H18N2O3 B14434882 Retronecine 9-(N-ethylcarbamate) CAS No. 78472-04-5

Retronecine 9-(N-ethylcarbamate)

Katalognummer: B14434882
CAS-Nummer: 78472-04-5
Molekulargewicht: 226.27 g/mol
InChI-Schlüssel: YQDTUYLCYVRLPO-NXEZZACHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Retronecine 9-(N-ethylcarbamate) is a derivative of retronecine, a pyrrolizidine alkaloid found in various plants, particularly in the genera Senecio and Crotalaria, and the family Boraginaceae . Pyrrolizidine alkaloids are known for their toxic properties and are often studied for their effects on human and animal health.

Vorbereitungsmethoden

Retronecine 9-(N-ethylcarbamate) can be synthesized through a series of chemical reactions starting from retronecine. One common method involves the reaction of retronecine with ethyl chloroformate in the presence of a base, such as triethylamine, to form the N-ethylcarbamate derivative . The reaction typically takes place under mild conditions and yields the desired product in good purity.

Analyse Chemischer Reaktionen

Retronecine 9-(N-ethylcarbamate) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. Major products formed from these reactions include N-oxide derivatives, reduced forms, and substituted derivatives.

Wirkmechanismus

The mechanism of action of retronecine 9-(N-ethylcarbamate) involves its metabolism in the liver, where it is converted to reactive intermediates that can bind to cellular macromolecules, leading to cellular damage and toxicity . The molecular targets include DNA, proteins, and lipids, and the pathways involved are primarily related to oxidative stress and cellular apoptosis.

Vergleich Mit ähnlichen Verbindungen

Retronecine 9-(N-ethylcarbamate) is similar to other pyrrolizidine alkaloids, such as heliotridine and monocrotaline . it is unique in its specific N-ethylcarbamate modification, which alters its chemical reactivity and biological activity. Similar compounds include:

Retronecine 9-(N-ethylcarbamate) stands out due to its specific structural modification, which provides unique insights into the reactivity and toxicity of pyrrolizidine alkaloids.

Eigenschaften

78472-04-5

Molekularformel

C11H18N2O3

Molekulargewicht

226.27 g/mol

IUPAC-Name

[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl N-ethylcarbamate

InChI

InChI=1S/C11H18N2O3/c1-2-12-11(15)16-7-8-3-5-13-6-4-9(14)10(8)13/h3,9-10,14H,2,4-7H2,1H3,(H,12,15)/t9-,10-/m1/s1

InChI-Schlüssel

YQDTUYLCYVRLPO-NXEZZACHSA-N

Isomerische SMILES

CCNC(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O

Kanonische SMILES

CCNC(=O)OCC1=CCN2C1C(CC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.